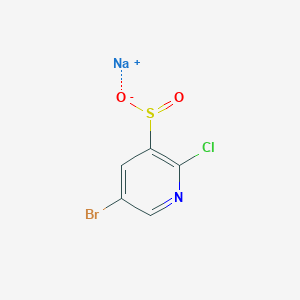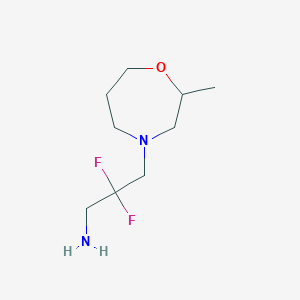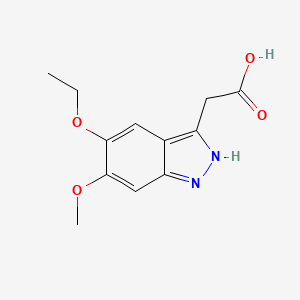
3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid for oxidation and hydrazine derivatives for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include other indole derivatives.
科学的研究の応用
This compound has diverse scientific research applications. In chemistry, it serves as a precursor for synthesizing other indole derivatives. In biology, it is involved in cell physiology and the production of skatole, a compound with a strong odor . In medicine, indole derivatives have shown potential in treating various diseases, including cancer and microbial infections . Industrially, it is used in the synthesis of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as 3-Hydroxy-3-methyl-2,3-dihydro-1H-indol-2-one and (3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione . These compounds share the indole structure but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific biological activities and applications.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
3-hydroxy-7-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11/h2-4,8,11H,1H3,(H,10,12) |
InChIキー |
XRSAYHLEVCFMLE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)


![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)





![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)

